molecular formula C8H10N2O2 B3025543 N,3-dimethyl-4-nitroaniline CAS No. 52177-10-3

N,3-dimethyl-4-nitroaniline

Cat. No.: B3025543
CAS No.: 52177-10-3
M. Wt: 166.18 g/mol
InChI Key: GEELCTZCKMIRAO-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) attached to the aromatic ring, along with two methyl groups (-CH3) at the nitrogen and the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, dye manufacturing, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Another method involves the reaction of 3-nitroaniline with methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction leads to the formation of this compound through nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The nitration process is followed by purification steps, including recrystallization and distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol (EtOH) as solvent.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Chlorine (Cl2), bromine (Br2), iron (Fe) as a catalyst.

Major Products

    Reduction: N,3-dimethyl-4-phenylenediamine.

    Oxidation: N,3-dimethyl-4-nitrosoaniline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,3-dimethyl-4-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: this compound is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

N,3-dimethyl-4-nitroaniline can be compared with other nitroaniline derivatives, such as:

    2-nitroaniline: Similar in structure but with the nitro group at the second position. It is used in the synthesis of o-phenylenediamine.

    3-nitroaniline: The nitro group is at the third position, similar to this compound, but without the additional methyl groups. It is commonly used in dye manufacturing.

    4-nitroaniline: The nitro group is at the fourth position, and it is used as an intermediate in the synthesis of various chemicals.

The uniqueness of this compound lies in the presence of both the nitro group and the methyl groups, which influence its chemical reactivity and applications.

Properties

IUPAC Name

N,3-dimethyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEELCTZCKMIRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556555
Record name N,3-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52177-10-3
Record name N,3-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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